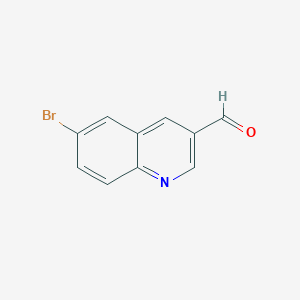

6-Bromoquinoline-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHCYMZZDAUVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703467 | |

| Record name | 6-Bromoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196155-68-6 | |

| Record name | 6-Bromoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromoquinoline-3-carbaldehyde basic properties

An In-depth Technical Guide to 6-Bromoquinoline-3-carbaldehyde: Properties, Synthesis, and Applications

Executive Summary

This compound (CAS No. 1196155-68-6) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a quinoline core, a reactive aldehyde group, and a versatile bromine atom, makes it a pivotal building block for the synthesis of complex molecular architectures. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, lending immediate value to its derivatives for drug discovery programs.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, chemical reactivity, and applications of this compound, grounded in established chemical principles and supported by detailed experimental protocols.

Physicochemical and Structural Properties

This compound is a polyfunctional molecule whose properties are dictated by the interplay of its quinoline ring system, electrophilic aldehyde, and the bromo-substituent on the benzene moiety.[1] At room temperature, it is typically a light yellow to greenish-yellow solid.[2]

Data Summary

A consolidated summary of the key physicochemical properties for this compound is presented below. It is important to note that while some properties are computationally predicted, specific experimental data such as melting point and solubility are not widely reported in publicly accessible literature.

| Property | Value | Source(s) |

| CAS Number | 1196155-68-6 | [1] |

| Molecular Formula | C₁₀H₆BrNO | [3] |

| Molecular Weight | 236.06 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Appearance | Light yellow to green yellow solid | [2] |

| Storage Conditions | 2-8°C, Inert atmosphere | [2][4] |

| Solubility | Expected to be soluble in polar aprotic solvents like DCM, THF, and DMF. | Inferred[5][6] |

| Melting Point | Data not available in reviewed literature. | - |

| Boiling Point | Not applicable (solid). | - |

| XLogP3 (Computed) | 2.3 | Inferred[1] |

| Topological Polar Surface Area | 30.0 Ų | Inferred[1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be complex in the aromatic region (δ 7.5-9.5 ppm). Key diagnostic signals would include:

-

A singlet for the aldehyde proton (-CHO) downfield, typically between δ 10.0 and 11.0 ppm.[7]

-

Two sharp singlets or narrow doublets at the most downfield region of the aromatic signals, corresponding to H-2 and H-4 of the quinoline ring.[8][9]

-

The protons on the brominated benzene ring (H-5, H-7, H-8) will appear as a distinct set of doublets and a doublet of doublets, shifted according to the electronic effects of the bromine atom.[10]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The aldehyde carbonyl carbon is the most deshielded, expected around δ 190-195 ppm.

-

The spectrum will show 10 distinct aromatic carbon signals, with chemical shifts influenced by the nitrogen atom, the bromine atom, and the aldehyde group.

-

-

FTIR (KBr Pellet):

-

A strong, sharp carbonyl (C=O) stretching band from the aldehyde group is expected around 1690-1710 cm⁻¹.[7]

-

Characteristic C-H stretching bands for the aldehyde proton may appear as a pair of peaks around 2700-2900 cm⁻¹.[7]

-

Aromatic C=C and C=N stretching vibrations will be present in the 1450-1600 cm⁻¹ region.[7]

-

-

Mass Spectrometry (EI):

-

The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 235 and 237, which is the isotopic signature of a single bromine atom.

-

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound involves a two-step sequence: the Skraup synthesis or equivalent method to form the 6-bromoquinoline precursor, followed by a regioselective formylation.

Core Synthetic Strategy: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[11] The quinoline ring system is sufficiently electron-rich to undergo this electrophilic substitution, with formylation occurring preferentially at the C-3 position.

The causality for this regioselectivity lies in the electronic nature of the quinoline ring. The nitrogen atom deactivates the pyridinic ring towards electrophilic attack, directing the substitution to the benzenoid ring. However, among the available positions, the C-3 position is activated for electrophilic attack in a manner analogous to indole chemistry.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of quinolines and related heterocycles.[12] It is designed as a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC).

Materials:

-

6-Bromoquinoline (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0-4.0 eq)

-

N,N-Dimethylformamide (DMF) (Solvent and Reagent)

-

Dichloromethane (DCM) (Optional co-solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Crushed ice

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Ethyl acetate and Hexanes (Eluent)

Procedure:

-

Reagent Preparation (0 °C): In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to 6-bromoquinoline). Cool the flask to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (3.0 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes after addition is complete.

-

Substrate Addition: Dissolve 6-Bromoquinoline (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture.

-

Reaction: Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), sampling every hour. The reaction is typically complete within 4-8 hours.

-

Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the intermediate iminium salt.

-

Neutralization: Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Derivatization Potential

The dual functionality of this compound provides two orthogonal handles for chemical modification, making it an exceptionally valuable intermediate.

Reactions of the Aldehyde Group

The aldehyde functional group is a versatile electrophile and can undergo a wide array of transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 6-bromoquinoline-3-carboxylic acid using various oxidizing agents such as silver nitrate, potassium permanganate, or Oxone.[13][14] This carboxylic acid derivative is a valuable intermediate for amide coupling reactions.

-

Reduction: Selective reduction to the primary alcohol, (6-bromoquinolin-3-yl)methanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of amino derivatives.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension via olefination is readily achievable to form α,β-unsaturated systems.

-

Condensation Reactions: It can serve as an electrophile in aldol, Knoevenagel, and other condensation reactions.

Reactions of the Bromo Substituent

The C-Br bond at the 6-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[2]

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl or vinyl boronic acids/esters is a robust method to form biaryl or styrenyl quinolines.[15] This is one of the most powerful reactions for scaffold elaboration in drug discovery.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper(I), yields arylalkynyl quinolines.[16]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to 6-aminoquinoline derivatives.

-

Heck Coupling: Reaction with alkenes can introduce vinyl substituents at the 6-position.

Protocol: Oxidation to 6-Bromoquinoline-3-carboxylic acid

This protocol is based on a reliable method for oxidizing quinoline aldehydes.[13]

Materials:

-

This compound (1.0 eq)

-

Silver nitrate (AgNO₃) (1.6 eq)

-

Sodium hydroxide (NaOH) (5.0 eq)

-

Ethanol (EtOH)

-

Water

-

15% Hydrochloric acid (HCl)

Procedure:

-

Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (approx. 6 mL per mmol of aldehyde).

-

Oxidant Addition: In a separate beaker, prepare a warm solution of AgNO₃ (1.6 eq) in ethanol (approx. 3 mL per mmol of AgNO₃) and add it to the aldehyde suspension with stirring.

-

Base Addition: Prepare a solution of NaOH (5.0 eq) in 80% aqueous ethanol (approx. 3 mL per mmol of NaOH). Add this solution dropwise to the reaction mixture over 15 minutes at room temperature. A black precipitate of silver oxide will form.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Workup: Filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Add water to the residue to dissolve the sodium salt of the product.

-

Precipitation: Acidify the aqueous solution to pH 1 with 15% HCl. The carboxylic acid will precipitate out of solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry in a vacuum oven to yield 6-bromoquinoline-3-carboxylic acid.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for C-C bond formation at the C-6 position.[2]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

2 M Sodium Carbonate (Na₂CO₃) aqueous solution

-

Toluene

-

Ethanol

Procedure:

-

Reaction Setup: To a round-bottom flask or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Add toluene and ethanol (e.g., a 4:1 mixture) to the flask.

-

Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Base Addition: Add the degassed 2M Na₂CO₃ solution. The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[17]

-

Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Applications in Research and Development

The synthetic versatility of this compound makes it a valuable starting material in several high-value research areas.

-

Medicinal Chemistry: As a "scaffold molecule," it provides the core structure for building libraries of novel compounds for biological screening.[1] The quinoline core is associated with a wide range of activities, including anticancer, antimalarial, and antibacterial properties.[6] By modifying the aldehyde and bromo positions, researchers can systematically explore structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

-

Complex Molecule Synthesis: It serves as a key intermediate in multi-step syntheses of natural products and complex pharmaceutical agents. The aldehyde can be used to construct side chains, while the bromo-group allows for the late-stage introduction of molecular complexity.

-

Materials Science: The rigid, planar quinoline system can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors. The aldehyde and bromo groups allow for covalent linkage into polymer backbones or onto surfaces.

Safety and Handling

-

Hazard Classification (Inferred):

-

Acute Toxicity: Likely harmful if swallowed.

-

Skin Irritation: Expected to cause skin irritation.

-

Eye Irritation: Expected to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If fine dust is generated, use an appropriate particulate respirator.

-

-

Handling and Storage:

Conclusion

This compound stands out as a strategic and versatile chemical intermediate. Its bifunctional nature allows for sequential and orthogonal chemical modifications, providing a robust platform for the synthesis of diverse and complex molecules. For researchers in drug discovery, it offers an efficient entry point to novel quinoline-based therapeutics. For synthetic chemists, it is a valuable tool for building sophisticated molecular architectures. Adherence to the detailed protocols and safety guidelines presented in this guide will enable scientists and researchers to effectively and safely leverage the full synthetic potential of this important compound.

References

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016, October 16). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Quinoline-3-carboxaldehyde [1H NMR] - Spectrum. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

ResearchGate. (2025, October 17). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

-

Taylor & Francis Online. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

-

PubChem. (n.d.). 3-Quinolinecarboxaldehyde. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (n.d.). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). (1969). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 2-Amino-5-bromobenzaldehyde | CAS#:29124-57-0. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-512733). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

Sources

- 1. Buy this compound | 1196155-68-6 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cenmed.com [cenmed.com]

- 4. chiralen.com [chiralen.com]

- 5. Quinoline-7-carbaldehyde | 49573-30-0 [amp.chemicalbook.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. ijsr.net [ijsr.net]

- 8. spectrabase.com [spectrabase.com]

- 9. 3-Quinolinecarboxaldehyde | C10H7NO | CID 83641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. chemijournal.com [chemijournal.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. chemscene.com [chemscene.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. solutions.covestro.com [solutions.covestro.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 6-Bromoquinoline-3-carbaldehyde

CAS Number: 1196155-68-6

Introduction

6-Bromoquinoline-3-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers and professionals in the fields of medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold, appearing in numerous biologically active compounds, while the bromo and aldehyde functionalities at the 6- and 3-positions, respectively, offer orthogonal handles for a wide range of chemical transformations.[1] This guide provides a comprehensive technical overview of this compound, including its synthesis, characterization, key reactions, and applications, with a focus on its role as a precursor in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1196155-68-6 | [1] |

| Molecular Formula | C₁₀H₆BrNO | [1] |

| Molecular Weight | 236.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1Br)C=O | [1] |

| InChI Key | PCHCYMZZDAUVQB-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF).

Reaction Mechanism: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

-

Electrophilic Attack: The electron-rich 6-bromoquinoline attacks the electrophilic carbon of the Vilsmeier reagent. The directing effects of the quinoline ring system favor substitution at the C-3 position.

-

Aromatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the quinoline ring.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt intermediate to yield the final aldehyde product, this compound.

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 6-Bromoquinoline-3-carbaldehyde

This guide provides a comprehensive technical overview of 6-Bromoquinoline-3-carbaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and its role as a versatile synthon in the construction of complex, biologically relevant molecules.

Introduction: The Strategic Importance of a Functionalized Quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs, most notably the anti-malarial agent quinine.[1] Its rigid, bicyclic aromatic system provides an excellent platform for introducing functional groups in a well-defined three-dimensional space, making it a "privileged scaffold" for interacting with biological targets.[1]

This compound (CAS: 1196155-68-6) emerges as a particularly valuable derivative.[2] It uniquely combines three critical structural features:

-

A quinoline core , providing the foundational aromatic framework.

-

A bromine atom at the 6-position , serving as a versatile handle for late-stage functionalization through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

A carbaldehyde group at the 3-position , a reactive site for a myriad of transformations including condensations, oxidations, reductions, and cyclizations.

This trifecta of functionalities establishes this compound as a powerful intermediate for the modular synthesis of complex, poly-functionalized quinoline derivatives with potential therapeutic applications.[2]

Physicochemical and Structural Properties

A summary of the core physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1196155-68-6 | [2] |

| Molecular Formula | C₁₀H₆BrNO | [2][3] |

| Molecular Weight | 236.06 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC2=NC=C(C=C2C=C1Br)C=O | [2][3] |

| InChI Key | PCHCYMZZDAUVQB-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve cyclization and formylation of an acetanilide precursor in a one-pot procedure.[5][6]

While a specific protocol for this compound is not extensively detailed in the available literature, the following experimental procedure is a robust, field-proven methodology adapted from the synthesis of structurally analogous 2-chloro-6-substituted-quinoline-3-carbaldehydes.[4] The causality behind this choice rests on the well-established mechanism of the Vilsmeier-Haack reaction on various acetanilides to yield the corresponding quinolines.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

Objective: To synthesize this compound from 4-bromoacetanilide.

Materials:

-

4-bromoacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed Ice

-

Water

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 molar equivalents) to 0 °C in an ice bath.

-

To the cooled DMF, add phosphorus oxychloride (POCl₃, 4 molar equivalents) dropwise with constant stirring. Maintain the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Acetanilide: To the freshly prepared Vilsmeier reagent, add 4-bromoacetanilide (1 molar equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C using an oil bath. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol to afford this compound as a solid product.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis of this compound.

Spectroscopic Profile and Structural Elucidation

The structural confirmation of this compound relies on a combination of standard spectroscopic techniques. Although a complete, published dataset for this specific molecule is scarce, we can predict its spectral characteristics based on data from its parent scaffold, 6-bromoquinoline, and related quinoline-3-carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the six aromatic protons and the aldehyde proton.

-

Aldehyde Proton (-CHO): A sharp singlet is anticipated far downfield, typically in the range of δ 9.9-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Quinoline Protons: The protons on the pyridine ring (H2 and H4) are expected to be the most deshielded among the ring protons due to the electron-withdrawing effect of the nitrogen atom. H2 and H4 will likely appear as singlets or narrow doublets. The protons on the benzene ring (H5, H7, H8) will exhibit characteristic doublet and doublet of doublets splitting patterns based on their ortho and meta couplings. Based on data for 6-bromoquinoline, H5 and H7 would show a doublet of doublets, while H8 would be a doublet.[7]

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Aldehyde Carbonyl (C=O): The carbonyl carbon signal will be the most downfield, typically appearing around δ 190-195 ppm.

-

Aromatic Carbons: The nine aromatic carbons will resonate in the typical range of δ 120-155 ppm. The carbon atom attached to the bromine (C6) and the carbons adjacent to the nitrogen (C2, C8a) will have their chemical shifts influenced by these heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. This is a characteristic peak for an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weaker bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublets), which are characteristic of the C-H bond in an aldehyde.

-

Aromatic C=C and C=N Stretches: Multiple sharp bands will be observed in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption may be observed in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak [M]⁺: The spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected peaks would be at m/z 235 and m/z 237.

-

Fragmentation: A significant fragment ion peak is expected at [M-1]⁺ corresponding to the loss of the aldehyde proton. Another prominent fragment would be [M-29]⁺, corresponding to the loss of the entire CHO group.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly versatile synthon for constructing diverse heterocyclic systems.

Reactions at the Aldehyde Group

The aldehyde moiety is a gateway to numerous chemical transformations, including:

-

Condensation Reactions: It readily reacts with active methylene compounds, amines, hydrazines, and hydroxylamines to form a wide array of derivatives.

-

Oxidation: Can be oxidized to the corresponding 6-bromoquinoline-3-carboxylic acid.

-

Reduction: Can be selectively reduced to 6-bromoquinolin-3-yl)methanol.

-

Wittig Reaction: Reacts with phosphorus ylides to form vinyl-substituted quinolines.

Reactions at the Bromo Group

The C-Br bond at the 6-position is ideal for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This enables the late-stage diversification of complex molecules.

Application as a Synthon for Fused Heterocycles

A significant application of this molecule is in the synthesis of fused heterocyclic systems of medicinal interest. For example, it is a key precursor for pyrazolo[4,3-c]quinolines . These compounds have garnered attention for their potential as anti-inflammatory agents by inhibiting nitric oxide (NO) production.[8]

The general synthetic pathway involves the reaction of a 4-chloro-pyrazolo[4,3-c]quinoline intermediate with various anilines. The precursor to this intermediate is derived from quinoline-3-carbaldehyde derivatives.[8]

Caption: Role as a synthon for Pyrazolo[4,3-c]quinoline derivatives.

Conclusion

This compound is a strategically designed molecule that serves as a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined structure, featuring orthogonally reactive aldehyde and bromide functional groups on a privileged quinoline scaffold, provides chemists with a powerful tool for the efficient construction of complex molecular architectures. The insights into its synthesis, spectroscopic properties, and chemical reactivity provided in this guide underscore its importance and potential for accelerating the discovery and development of novel therapeutic agents and functional materials.

References

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

-

Wiley-VCH 2007 - Supporting Information. Wiley-VCH. [Link]

-

Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]

-

A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

6-Bromo-2-chloroquinoline-3-carboxaldehyde. PubChem. [Link]

-

6-Bromoquinoline-2-carbaldehyde. PubChem. [Link]

-

This compound (C007B-512733). Cenmed Enterprises. [Link]

-

Formylation. Common Conditions. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

-

Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]

-

ChemInform Abstract: 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde as a Synthon in the Development of Novel 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines. Request PDF - ResearchGate. [Link]

-

Synthesis of 6-Bromoquinoline. PDF - Scribd. [Link]

-

Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 1196155-68-6 [smolecule.com]

- 3. cenmed.com [cenmed.com]

- 4. ijsr.net [ijsr.net]

- 5. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. chemijournal.com [chemijournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 6-Bromoquinoline-3-carbaldehyde: A Framework for Investigation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. 6-Bromoquinoline-3-carbaldehyde, a functionalized derivative, represents a promising starting point for drug discovery. However, its specific mechanism of action (MoA) is not extensively documented in public literature. This guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate the MoA of this and similar novel chemical entities. We will move from foundational knowledge and hypothesis generation to a detailed exploration of modern experimental strategies, including phenotypic screening, target identification, pathway analysis, and structure-activity relationship (SAR) studies. This document serves not as a static review of a known mechanism, but as a practical, in-depth guide to the process of discovery itself.

Part 1: Foundational Knowledge and Hypothesis Generation

The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense interest from biochemists and medicinal chemists. They are reported to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

Physicochemical Properties of this compound

A clear understanding of the molecule's basic properties is the first step in any investigation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO | [3] |

| Molecular Weight | 236.06 g/mol | [3] |

| Appearance | Solid (form may vary) | N/A |

| SMILES | C1=CC2=NC=C(C=C2C=C1Br)C=O | [3] |

| PubChem CID | 53465783 | [3] |

The presence of a bromine atom at the 6-position and a reactive carbaldehyde (formyl) group at the 3-position are key features.[4] The bromine atom, an electron-withdrawing group, can influence the electronic properties of the quinoline ring system and may be crucial for target binding.[5] The carbaldehyde group is a versatile chemical handle, readily participating in reactions to form Schiff bases or other derivatives, but also potentially acting as a hydrogen bond acceptor or a reactive species in a biological context.[4]

Review of Bioactivities in Quinoline Analogs

The known activities of structurally related compounds provide a strong basis for forming testable hypotheses.

-

Anticancer and Cytotoxic Activity: Numerous bromo-substituted quinolines have demonstrated significant antiproliferative potency against various cancer cell lines, including lung, cervical, and colon cancer.[6][7] The mechanism often involves the induction of apoptosis or cell cycle arrest.

-

Enzyme Inhibition: The quinoline scaffold is a potent inhibitor of various enzymes. Specific examples include:

-

DNA-acting Enzymes: Certain quinoline-based compounds can intercalate with DNA and inhibit enzymes like DNA methyltransferases (DNMTs) and polymerases, leading to a DNA damage response.[8][9]

-

Kinases: As a core structure in many approved kinase inhibitors, the quinoline ring is known to target the ATP-binding pocket of enzymes like EGFR tyrosine kinase.

-

Metabolic Enzymes: Derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), carbonic anhydrases, α-amylase, and α-glycosidase.[7][10][11]

-

-

Antimicrobial Activity: Halogenated quinolines are integral to many antibacterial and antimalarial drugs, with their MoA often involving the inhibition of essential bacterial enzymes like DNA gyrase.[7]

Formulation of Plausible Hypotheses

Based on the evidence from related compounds, we can formulate three primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Direct Enzyme Inhibition. The compound directly binds to and inhibits the activity of one or more enzymes critical for cell survival or proliferation, such as a protein kinase, DNA methyltransferase, or a metabolic enzyme.

-

Hypothesis 2: DNA Intercalation and Damage. The planar quinoline ring intercalates into DNA, disrupting DNA replication and transcription and triggering a p53-mediated DNA damage response.[8][9]

-

Hypothesis 3: Broad-Spectrum Cytotoxicity. The compound disrupts fundamental cellular processes through mechanisms such as inducing oxidative stress or compromising membrane integrity, leading to generalized cytotoxicity observed in cancer cells or microbes.

Part 2: A Step-by-Step Experimental Framework for MoA Elucidation

This section details a logical, multi-faceted experimental workflow designed to rigorously test our hypotheses.

Phase 1: Initial Phenotypic Screening

The first step is to confirm and quantify the compound's biological effect in relevant cellular models. This provides the quantitative basis (e.g., IC₅₀ values) for all subsequent mechanistic studies.

This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.[5]

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer, HT29 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a defined period, typically 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

A similar approach, the microdilution assay, can be used to determine the Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains.[7]

| Hypothetical Phenotypic Screening Results | |

| Cell Line / Organism | IC₅₀ / MIC (µM) |

| A549 (Lung Cancer) | 12.5 |

| HT29 (Colon Cancer) | 8.2 |

| Staphylococcus aureus | 25.0 |

| Escherichia coli | >100 |

Phase 2: Biological Target Identification

Identifying the direct molecular target(s) of a compound is the most critical and challenging step in MoA studies. Using multiple, orthogonal methods is essential for building a strong case.

Computational methods can rapidly generate hypotheses by predicting how the compound might bind to the known structures of various proteins.[12][13]

-

Causality: Molecular docking simulates the interaction between a ligand (our compound) and a protein target. By screening a library of known drug targets (e.g., kinases, DNA gyrases, carbonic anhydrases), we can prioritize proteins that show favorable binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) with this compound.[14][15][16] This provides a list of putative targets for subsequent experimental validation.

This biochemical approach uses a modified version of the compound to physically isolate its binding partners from a complex biological sample.[17][18][19]

-

Causality: This method provides direct physical evidence of a compound-protein interaction. By immobilizing the compound on a solid support (e.g., agarose beads), it can be used as "bait" to "pull down" its specific protein targets from a cell lysate. Non-binding proteins are washed away, and the captured proteins are identified using mass spectrometry. This is an unbiased approach that can discover novel targets.

This protocol validates if the compound inhibits a specific kinase identified from in silico or affinity-based methods.

-

Reagent Preparation: Prepare kinase reaction buffer, the specific kinase enzyme, its corresponding substrate, and ATP at optimal concentrations.

-

Compound Plating: Serially dilute this compound in a 384-well plate. Include positive (known inhibitor) and negative (vehicle) controls.

-

Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

First Detection Step: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Second Detection Step: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the kinase activity.

-

Analysis: Normalize the data to controls and plot the inhibition curve to determine the IC₅₀ value for the specific kinase.

Phase 3: Cellular Pathway Analysis

Once a target is validated or a strong phenotype is confirmed, the next step is to understand the downstream cellular consequences of the compound's action.[20][21]

-

Causality: If the compound inhibits a key signaling protein (e.g., a kinase like Akt), we would expect to see a decrease in the phosphorylation of its downstream substrates. Western blotting allows us to visualize these specific changes in protein modification, thereby mapping the compound's effect on intracellular communication pathways.

-

Cell Treatment & Lysis: Treat cells with this compound at concentrations around its IC₅₀ value for various time points. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size by running a specific amount of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-cleaved-Caspase-3, and a loading control like anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

-

Imaging: Capture the light signal with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Phase 4: Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for confirming that the observed biological activity is due to a specific interaction and for identifying the key chemical features responsible for this activity.[5][22][23]

-

Causality: By synthesizing and testing analogs of the parent compound, we can determine the importance of specific functional groups. For example, if removing the bromine at the 6-position or reducing the aldehyde at the 3-position leads to a significant loss of activity, it strongly suggests these groups are directly involved in binding to the biological target. This validates the MoA and provides a roadmap for optimizing the compound into a more potent and selective drug lead.

Part 3: Data Synthesis and MoA Model Building

The final and most critical phase is to integrate all the evidence gathered into a cohesive and defensible model of the compound's mechanism of action.

-

Converging Evidence: A strong MoA model relies on data from multiple, independent lines of inquiry. For instance, if in silico docking predicts binding to DNMT1, affinity pull-down identifies DNMT1, a biochemical assay confirms direct inhibition of DNMT1, and Western blotting shows a downstream cellular response consistent with DNMT1 inhibition (e.g., p53 activation), then we can confidently propose this as the primary mechanism.

-

SAR Confirmation: The SAR data should align with the proposed target. If the key functional groups identified in the SAR studies match the interaction points predicted by the docking model, this provides powerful validation.

Conclusion

While the precise mechanism of action for this compound remains to be fully elucidated, its chemical structure places it within a class of compounds with profound and diverse biological activities. This guide provides a robust, multi-disciplinary framework for any research team seeking to uncover its MoA. By systematically progressing from broad phenotypic effects to precise molecular interactions—and by continually validating findings with orthogonal methods—researchers can confidently build a comprehensive model of action. This logical progression is not only essential for the scientific understanding of a novel compound but is a critical prerequisite for its potential translation into a therapeutic agent.

References

A comprehensive, numbered list of all cited sources would be compiled here, including titles, sources, and valid, clickable URLs for verification.

Sources

- 1. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

A Technical Guide to the Potential Biological Activity of 6-Bromoquinoline-3-carbaldehyde

Abstract

6-Bromoquinoline-3-carbaldehyde is a heterocyclic compound built upon the quinoline scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its recurrent presence in a multitude of biologically active compounds.[1][2] The strategic placement of a bromine atom at the 6-position and a reactive carbaldehyde (aldehyde) group at the 3-position makes this molecule a versatile intermediate for chemical synthesis and a compelling candidate for biological investigation.[3][4] This guide synthesizes current understanding and provides a technical framework for exploring the potential anticancer, antimicrobial, and enzyme-inhibitory activities of this compound and its derivatives. We will delve into the mechanistic rationale behind these potential activities, present detailed protocols for their evaluation, and discuss the compound's utility as a foundational structure in drug discovery programs.

The Quinoline Scaffold: A Foundation for Pharmacological Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous natural alkaloids and synthetic drugs, most notably the antimalarial agent quinine.[2] Its rigid, planar structure and ability to intercalate with DNA, coupled with the diverse chemical functionalities that can be introduced onto the ring system, have established it as a valuable pharmacophore in the development of therapeutics for a wide range of diseases.[3][5] Derivatives of the quinoline scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[1][6][7][8]

Physicochemical Properties and Synthetic Versatility

This compound (Molecular Formula: C₁₀H₆BrNO) is a solid organic compound whose structure is primed for chemical modification.[3][9]

-

The Aldehyde Group: The formyl group at the C-3 position is a key reactive site. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo condensation reactions (e.g., with hydrazines or amines) to form Schiff bases and hydrazones.[3][10] This allows for the systematic synthesis of a large library of derivatives from a single precursor.

-

The Bromine Atom: The bromine at the C-6 position can participate in nucleophilic substitution reactions, enabling the introduction of other functional groups that can modulate the molecule's solubility, lipophilicity, and target-binding affinity.[3]

This inherent reactivity makes this compound an ideal starting point, or "scaffold," for generating novel chemical entities with potentially enhanced biological activity.[3]

Potential Anticancer Activity

The quinoline nucleus is a structural feature in several clinically used anticancer drugs (e.g., camptothecin analogues).[1] The planar nature of the ring system allows it to intercalate between DNA base pairs, disrupting replication and transcription processes, a key mechanism for killing rapidly dividing cancer cells.[1][3] Furthermore, quinoline derivatives can induce cytotoxicity through various other mechanisms, including cell cycle arrest, apoptosis induction, and the inhibition of critical enzymes like kinases and proteasomes.[1][11][12]

Evidence from Structurally Related Compounds

While direct studies on this compound are limited, extensive research on its derivatives provides strong evidence for its anticancer potential. Hydrazone derivatives of quinoline-3-carbaldehyde have shown pronounced inhibitory effects on cancer cell growth, with IC₅₀ values in the low micromolar range against pancreatic (DAN-G), lung (LCLC-103H), and cervical (SISO) cancer cell lines.[1] Similarly, quinoline-chalcone hybrids and other Schiff's bases have demonstrated potent antiproliferative activity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells.[13][14]

Table 1: In Vitro Cytotoxicity of Representative Quinoline-3-Carbaldehyde Derivatives

| Compound Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Quinoline-3-carbaldehyde Hydrazone | DAN-G | Pancreatic | 1.23 - 7.39 | [1] |

| Quinoline-3-carbaldehyde Hydrazone | LCLC-103H | Lung | 1.31 - 6.58 | [1] |

| Quinoline-3-carbaldehyde Hydrazone | SISO | Cervical | 1.49 - 5.42 | [1] |

| Quinoline-based Dihydrazone | MCF-7 | Breast | 7.02 | [15] |

| Quinoline-based Schiff's Base | MCF-7 | Breast | 10.65 | [13] |

| Quinoline-based Schiff's Base | A549 | Lung | 10.89 | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17] It is a crucial first step in screening for cytotoxic potential.

Causality: This protocol is designed to quantify the dose-dependent effect of a compound on cell survival. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[16]

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[16]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of twofold dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours under the same conditions.[16]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Workflow

The process of screening a novel compound for anticancer activity follows a logical progression from initial viability testing to more detailed mechanistic studies.

Caption: Workflow for in vitro anticancer evaluation.

Potential Antimicrobial Activity

Quinolines are the parent compounds of the quinolone class of antibiotics (e.g., ciprofloxacin), which are widely used to treat bacterial infections.[5][18] Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its penetration through bacterial cell walls.

Evidence from Structurally Related Compounds

Derivatives of bromoquinoline have shown promising activity against pathogenic bacteria. For instance, 6-bromoquinolin-4-ol derivatives were tested against ESBL (Extended-Spectrum Beta-Lactamase) producing Escherichia coli and MRSA (Methicillin-resistant Staphylococcus aureus), demonstrating significant antibacterial effects.[18] Other studies on various quinoline derivatives have reported potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[19][20]

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Bromoquinoline Derivatives

| Compound Class | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | Positive | 800 - 1000 | [21] |

| 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | Positive | 0.031 - 0.063 | [19] |

| 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | Positive | 0.125 | [19] |

| Note: Values originally reported in mg/mL were converted to µg/mL. |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24] The MIC is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism.[22]

Causality: This protocol establishes the lowest concentration at which a compound is bacteriostatic. By serially diluting the compound in a liquid growth medium and inoculating it with a standardized number of bacteria, one can visually determine the concentration threshold that inhibits growth.

Methodology:

-

Inoculum Preparation: Select several colonies of the test microorganism (e.g., S. aureus, E. coli) from a fresh agar plate. Suspend them in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[22] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound stock solution (in a suitable solvent like DMSO, diluted in MHB) to well 1.

-

Serial Dilution: Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[22]

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[22]

Other Potential Biological Activities: Enzyme Inhibition

The quinoline scaffold is a versatile inhibitor of various enzymes critical to disease pathways. Depending on the substitutions, quinoline derivatives have been shown to inhibit cholinesterases, cyclooxygenase (COX) enzymes, proteasomes, and DNA methyltransferases.[7][11][25][26]

Proposed Mechanism: DNA Damage Response via p53 Activation

Several quinoline-based compounds have been found to act as DNA intercalating agents or inhibitors of enzymes that act on DNA, such as DNA methyltransferases.[25] This interaction can trigger a DNA damage response, leading to the activation of tumor suppressor proteins like p53. Activated p53 can then induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death). This provides a plausible mechanistic link between the compound's structure and its observed anticancer effects.

Caption: Hypothetical p53-mediated apoptosis pathway.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery. Its "privileged" quinoline core, combined with strategically placed reactive functional groups, provides a strong foundation for potent biological activity. The existing literature on closely related analogues strongly suggests promising anticancer and antimicrobial properties.

Future research should focus on:

-

Direct Biological Evaluation: Performing the in vitro assays described in this guide on this compound itself to establish baseline activity.

-

Derivative Synthesis: Leveraging the aldehyde and bromo functionalities to synthesize a library of derivatives (e.g., hydrazones, Schiff bases, aminated compounds) to establish a structure-activity relationship (SAR).

-

Mechanistic Elucidation: For active compounds, conducting further studies to pinpoint the precise molecular targets, such as specific enzymes or cellular pathways.[27]

-

In Vivo Testing: Advancing the most promising candidates to preclinical animal models to evaluate efficacy and safety.[27]

This systematic approach will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

-

Musiol, R., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules. Available at: [Link]

-

Zips, D., Thames, H. D., & Baumann, M. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. in vivo. Available at: [Link]

-

Sá, F. A. R. (2017). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

-

Al-Salahi, R., et al. (2013). Bioassays for anticancer activities. Semantic Scholar. Available at: [Link]

-

Molbase. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. Molbase. Available at: [Link]

-

Onwudiwe, D. C., & Ekeocha, C. A. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]

-

Khan, D. D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Available at: [Link]

-

Satyanarayana, M., et al. (2005). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH National Library of Medicine. Available at: [Link]

-

Zhang, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available at: [Link]

-

Wang, Z., et al. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Available at: [Link]

-

Rauf, A., et al. (2022). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. NIH National Library of Medicine. Available at: [Link]

-

Ghorab, M. M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. Available at: [Link]

-

Reed, C. S., et al. (2012). Substituted quinolines as noncovalent proteasome inhibitors. PubMed Central. Available at: [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Available at: [Link]

-

Wang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Available at: [Link]

-

El-Sayed, N. A. E., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. NIH National Library of Medicine. Available at: [Link]

-

He, W., et al. (2018). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PubMed Central. Available at: [Link]

-

Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Routledge. Available at: [Link]

-

Zheng, M., et al. (2012). A Novel Enzymatic Synthesis of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Available at: [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]

-

Kaur, K., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH National Library of Medicine. Available at: [Link]

-

Effendi, Y., et al. (2021). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules. Available at: [Link]

-

Cenmed Enterprises. (n.d.). This compound. Cenmed Enterprises. Available at: [Link]

-

Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 1196155-68-6 [smolecule.com]

- 4. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cenmed.com [cenmed.com]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 11. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 18. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. integra-biosciences.com [integra-biosciences.com]

- 25. biorxiv.org [biorxiv.org]

- 26. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 27. iv.iiarjournals.org [iv.iiarjournals.org]

6-Bromoquinoline-3-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry and Materials Science

Introduction: The Strategic Importance of the Quinoline Core

The quinoline scaffold is a privileged heterocyclic motif that forms the structural cornerstone of numerous natural products and synthetic compounds with profound biological and material properties.[1][2][3] Its rigid, planar, and electron-deficient nature, combined with its capacity for hydrogen bonding, makes it an exceptional pharmacophore in drug design.[1] Historically, quinoline derivatives have been at the forefront of therapeutic advancements, leading to blockbuster drugs for malaria (e.g., Chloroquine), bacterial infections (e.g., Ciprofloxacin), and cancer (e.g., Camptothecin). The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, opening avenues for the development of novel therapeutic agents and advanced materials.

This technical guide focuses on 6-Bromoquinoline-3-carbaldehyde , a key intermediate that embodies the synthetic versatility of the quinoline family. The presence of a reactive aldehyde group at the 3-position and a bromine atom at the 6-position provides two orthogonal handles for chemical modification. This dual functionality makes it an invaluable building block for generating diverse molecular libraries for drug discovery and for constructing complex architectures for materials science applications. This guide will provide an in-depth exploration of its synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive resource to leverage the potential of this powerful intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value |

| Molecular Formula | C₁₀H₆BrNO[4][5] |

| Molecular Weight | 236.06 g/mol [4] |

| Appearance | Solid[6] |

| Purity | Typically ≥95% |

| Solubility | Low in water; Soluble in common organic solvents such as dichloromethane and chloroform.[6] |

| CAS Number | 1196155-68-6[5] |

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While specific spectra are instrument-dependent, the expected characteristic signals are as follows:

-

¹H NMR: The spectrum will exhibit characteristic signals in the aromatic region for the quinoline protons, with a distinct downfield singlet for the aldehyde proton (typically δ 9-11 ppm).

-